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Abstract
In 1909, the French chemist Charles Tanret reported the isolation of a novel, sulfur-containing

compound from the ergot fungus (Claviceps purpurea), which he named ergothioneine.[1][2]

[3][4] This discovery marked the entry of a unique histidine derivative into the scientific

landscape, a molecule that is now recognized for its potent antioxidant properties and

significant physiological roles. This in-depth guide provides a technical overview of the

historical discovery of ergothioneine, revisiting the likely experimental protocols of the era. It

further summarizes the initial chemical characterization of the molecule and delves into the

contemporary understanding of its mechanism of action, specifically its interplay with the Nrf2

and SIRT1 signaling pathways. This document is intended for researchers, scientists, and drug

development professionals interested in the scientific journey and biological significance of

ergothioneine.

Historical Context and Initial Discovery
At the turn of the 20th century, the ergot fungus, a parasitic organism on rye and other grains,

was a subject of intense chemical investigation due to its potent physiological effects, which

were known to cause the devastating condition of ergotism. It was within this context that

Charles Tanret undertook his work. In 1909, he successfully isolated a crystalline substance

from an aqueous extract of ergot, which he identified as a new base and named

"ergothioneine" to reflect its origin and its sulfur content.[1][2][3] The structure of this new

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b1671048?utm_src=pdf-interest
https://www.benchchem.com/product/b1671048?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653990/
https://en.wikipedia.org/wiki/Ergothioneine
https://pmc.ncbi.nlm.nih.gov/articles/PMC12484114/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8971627/
https://www.benchchem.com/product/b1671048?utm_src=pdf-body
https://www.benchchem.com/product/b1671048?utm_src=pdf-body
https://www.benchchem.com/product/b1671048?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7653990/
https://en.wikipedia.org/wiki/Ergothioneine
https://pmc.ncbi.nlm.nih.gov/articles/PMC12484114/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1671048?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


compound was later elucidated in 1911 by Barger and Ewins as a trimethylbetaine of 2-thiol-L-

histidine.[1][5]

Experimental Protocols for the Isolation of
Ergothioneine
While the full, detailed protocol from Tanret's original 1909 publication in Comptes Rendus de

l'Académie des Sciences is not readily available, a reconstruction of the likely methodology can

be pieced together from contemporary accounts and practices in natural product chemistry.

The following protocol is based on the methods of the early 20th century for isolating alkaloids

and other natural products from fungal sources.

Extraction and Initial Purification
The initial step would have involved the extraction of the active principles from the dried and

powdered sclerotia of Claviceps purpurea.

Solvent Extraction: The powdered ergot was likely subjected to exhaustive extraction with a

polar solvent. Based on practices of the time for similar compounds, this was likely an

aqueous or alcoholic solution. A common method involved the use of a Soxhlet extractor with

ethanol to efficiently extract a wide range of compounds.

Defatting: Ergot contains a significant amount of oils and fats, which would interfere with the

isolation of polar compounds. These were likely removed by a preliminary extraction with a

non-polar solvent like petroleum ether or by partitioning the initial extract against a non-polar

solvent.

Precipitation of Impurities: To further purify the aqueous extract, a common technique of the

era was the addition of a lead acetate solution. Basic lead acetate was particularly effective

at precipitating tannins, gums, and other impurities, which could then be removed by

filtration. The excess lead in the filtrate would then be removed by precipitation, for example,

with hydrogen sulfide.

Isolation and Crystallization of Ergothioneine
Following the initial cleanup, the focus would shift to the specific isolation of ergothioneine.
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Fractional Precipitation: The clarified aqueous extract would then be treated with reagents

known to precipitate alkaloids and other nitrogenous bases. Mercuric chloride was a

common precipitating agent for such compounds. The resulting precipitate containing

ergothioneine would be collected.

Decomposition of the Mercury Salt: The ergothioneine would then be liberated from its

mercury salt. This was typically achieved by suspending the precipitate in water and treating

it with hydrogen sulfide. The insoluble mercuric sulfide would precipitate, leaving the desired

compound in the aqueous solution.

Crystallization: The final step would involve the concentration of the aqueous solution of

ergothioneine, followed by crystallization. This was often achieved by the addition of a less

polar solvent, such as ethanol or acetone, to the concentrated aqueous solution, leading to

the formation of crystalline ergothioneine. The crystals would then be collected by filtration

and dried.

Below is a graphical representation of the probable experimental workflow.
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Probable workflow for the isolation of ergothioneine by Charles Tanret.
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Chemical and Physical Properties
Tanret would have characterized the newly isolated compound using the analytical techniques

available at the time. This would have included determination of its physical constants and

elemental analysis to deduce its empirical formula.

Property Reported Value

Molecular Formula C₉H₁₅N₃O₂S

Molar Mass 229.30 g/mol

Appearance White crystalline solid

Melting Point 275-277 °C (with decomposition)[2][6]

Solubility Soluble in water

Note: The molecular formula and molar mass were determined by later studies, but Tanret

would have performed elemental analysis to determine the empirical formula.

Modern Understanding of Ergothioneine's
Mechanism of Action
Since its discovery, a vast body of research has elucidated the biological functions of

ergothioneine, revealing it to be a potent antioxidant and cytoprotectant. Humans and other

animals cannot synthesize ergothioneine and must acquire it from their diet, primarily from

fungi and certain bacteria. A specific transporter, the Solute Carrier Family 22 Member 4

(SLC22A4), also known as the ergothioneine transporter (ETT) or organic cation transporter

novel 1 (OCTN1), is responsible for its uptake and accumulation in tissues.

Ergothioneine exerts its protective effects through multiple mechanisms, including direct

scavenging of reactive oxygen species (ROS) and modulation of key cellular signaling

pathways.

Interaction with the Nrf2 Signaling Pathway
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The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular

antioxidant response. Under basal conditions, Nrf2 is kept at low levels in the cytoplasm

through its interaction with Keap1, which targets it for ubiquitination and proteasomal

degradation. Upon exposure to oxidative stress, Nrf2 is released from Keap1, translocates to

the nucleus, and activates the transcription of a battery of antioxidant and cytoprotective genes.

Ergothioneine has been shown to modulate the Nrf2 pathway. It can promote the dissociation

of Nrf2 from Keap1, leading to its nuclear translocation and the subsequent upregulation of

antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1

(NQO1), and glutamate-cysteine ligase (GCL), the rate-limiting enzyme in glutathione

synthesis.
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Ergothioneine's modulation of the Nrf2 antioxidant pathway.

Interaction with the SIRT1 Signaling Pathway
Sirtuin 1 (SIRT1) is an NAD⁺-dependent deacetylase that plays a crucial role in cellular

metabolism, stress resistance, and aging. SIRT1 can deacetylate and activate a variety of
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transcription factors and other proteins involved in antioxidant defense and cellular

homeostasis.

Ergothioneine has been shown to upregulate the expression and activity of SIRT1. By

activating SIRT1, ergothioneine can promote the deacetylation of target proteins, such as

Nrf2, further enhancing the antioxidant response. Additionally, SIRT1 activation by

ergothioneine has been linked to the downregulation of pro-inflammatory pathways, such as

that mediated by NF-κB.
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Ergothioneine's influence on the SIRT1 signaling pathway.

Conclusion
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Charles Tanret's discovery of ergothioneine in 1909 was a seminal moment in the history of

natural product chemistry. Working with the complex chemical matrix of ergot, he successfully

isolated and provided the initial characterization of a molecule that we now understand to be a

vital component of the cellular antioxidant defense system. While the experimental techniques

have evolved dramatically since Tanret's time, the fundamental principles of extraction,

purification, and characterization that he employed laid the groundwork for over a century of

research into the remarkable properties of ergothioneine. The ongoing elucidation of its

intricate interactions with cellular signaling pathways, such as Nrf2 and SIRT1, continues to

highlight the importance of this "longevity vitamin" and underscores the enduring legacy of its

discovery.

Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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